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molecular formula C7H17NO2 B8567124 1,3-Dihydroxy-2-diethylamino-propane

1,3-Dihydroxy-2-diethylamino-propane

Cat. No. B8567124
M. Wt: 147.22 g/mol
InChI Key: FPFQSSDQLTUYLH-UHFFFAOYSA-N
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Patent
US04503252

Procedure details

This compound is obtained in a similar manner by heating 69.3 g of 1,3-dimethoxy-isopropyl chloride with 110 g of diethylamine in an autoclave and hydrolyzing the 1,3-dimethoxy-2-diethylamino-propane obtained (boiling point 65° C. at 16 torr) by boiling it with azeotropic, aqueous hydrochloric acid.
[Compound]
Name
1,3-dimethoxy-isopropyl chloride
Quantity
69.3 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
1,3-dimethoxy-2-diethylamino-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NCC)C.C[O:7][CH2:8][CH:9]([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[CH2:10][O:11]C.Cl>>[OH:7][CH2:8][CH:9]([N:13]([CH2:16][CH3:17])[CH2:14][CH3:15])[CH2:10][OH:11]

Inputs

Step One
Name
1,3-dimethoxy-isopropyl chloride
Quantity
69.3 g
Type
reactant
Smiles
Name
Quantity
110 g
Type
reactant
Smiles
C(C)NCC
Step Two
Name
1,3-dimethoxy-2-diethylamino-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC(COC)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained in a similar manner
CUSTOM
Type
CUSTOM
Details
obtained (boiling point 65° C. at 16 torr)

Outcomes

Product
Name
Type
Smiles
OCC(CO)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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